molecular formula C20H16F3N3OS B2773361 2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 511299-95-9

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2773361
CAS No.: 511299-95-9
M. Wt: 403.42
InChI Key: OPWAERDUZZXRIR-UHFFFAOYSA-N
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Description

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H16F3N3OS and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

Research into the vibrational spectroscopic signatures of similar compounds, utilizing techniques such as Raman and Fourier transform infrared spectroscopy, has provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bond formations, and the harmonic vibrational wavenumbers. These studies reveal the importance of stereo-electronic interactions in the stability of these compounds, offering a basis for understanding their behavior in different environments. Natural bond orbital analysis, supported by vibrational spectral analysis, further substantiates the stability provided by these interactions, highlighting the role of hydrogen bonding in their structural configuration (Jenepha Mary et al., 2022).

Structural Elucidation and Antimicrobial Screening

The synthesis and structural elucidation of derivatives, incorporating the pyrimidine ring, have been extensively studied. These investigations have led to the development of compounds with varied substituents, demonstrating significant antimicrobial activities. Such studies underscore the potential of these compounds in contributing to the development of new antimicrobial agents, with the structure-activity relationships providing valuable insights for further optimizations (MahyavanshiJyotindra et al., 2011).

Synthesis and Crystal Structure Analysis

The synthesis of novel derivatives and the analysis of their crystal structures have been another area of focus. These studies not only provide detailed information on the molecular conformations and hydrogen bonding patterns but also highlight the versatility of the pyrimidine core in generating structurally diverse compounds. Crystallographic analysis, in particular, offers deep insights into the intermolecular interactions that contribute to the stability and reactivity of these compounds (Stolarczyk et al., 2018).

Potential Antiviral and Antitumor Activities

Research into the potential antiviral and antitumor activities of pyrimidine derivatives has shown promising results. These studies have explored the mechanisms by which these compounds interact with biological targets, offering potential pathways for the development of new therapeutic agents. The ability of these compounds to inhibit the replication of viruses and exhibit cytotoxicity against cancer cell lines underscores their potential in the development of new treatments for infectious diseases and cancer (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-13-10-17(14-6-3-2-4-7-14)26-19(24-13)28-12-18(27)25-16-9-5-8-15(11-16)20(21,22)23/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWAERDUZZXRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.